molecular formula C7H5BrClN3 B1379505 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019023-79-0

7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1379505
CAS No.: 1019023-79-0
M. Wt: 246.49 g/mol
InChI Key: NHBCSMFANWOKSZ-UHFFFAOYSA-N
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Description

7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position and a chloromethyl group at the 3rd position on the triazolopyridine ring

Biochemical Analysis

Biochemical Properties

7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound interacts with various proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism and changes in the expression of genes involved in cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and chloromethyl groups facilitate its binding to the active sites of enzymes and proteins, leading to inhibition or activation of their functions . For instance, the compound’s interaction with CDKs involves binding to the ATP-binding site, preventing ATP from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell cycle progression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, the compound can induce toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity. Beyond this range, the adverse effects become more pronounced, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of metabolites that can either retain or lose the compound’s biochemical activity. The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the enzymes that mediate the compound’s metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it affects nuclear processes such as gene expression and DNA replication. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications can enhance or inhibit the compound’s activity, depending on the cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
  • 7-Bromo-3-(methyl)-[1,2,4]triazolo[4,3-a]pyridine

Comparison: The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various research fields .

Properties

IUPAC Name

7-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-5-1-2-12-6(3-5)10-11-7(12)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBCSMFANWOKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CCl)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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